4-(aminomethyl)pyrimidin-2-amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

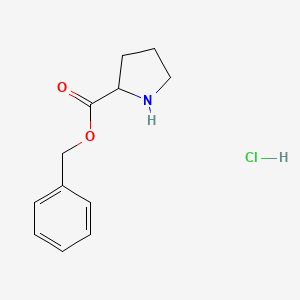

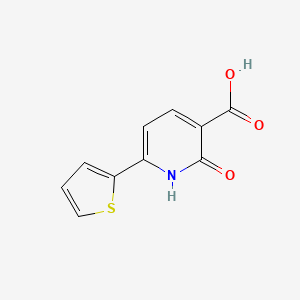

“4-(aminomethyl)pyrimidin-2-amine dihydrochloride” is a chemical compound with the CAS Number: 1171900-24-5 . It has a molecular weight of 197.07 and is typically stored at room temperature . The compound is usually available in powder form .

Molecular Structure Analysis

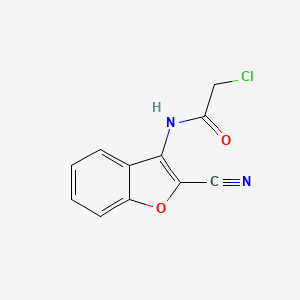

The IUPAC name for this compound is “4-(aminomethyl)-2-pyrimidinamine dihydrochloride” and its InChI code is "1S/C5H8N4.2ClH/c6-3-4-1-2-8-5(7)9-4;;/h1-2H,3,6H2,(H2,7,8,9);2*1H" . This indicates that the compound has a pyrimidine ring with an aminomethyl group at the 4-position.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .科学的研究の応用

Synthesis and Chemical Reactivity

Pyrimidine derivatives have been central to the development of new synthetic methodologies and chemical reactions. One notable example is the synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, primary amines, and aldehydes, showcasing a cyclization reaction that forms the pyrimido[4,5-d]pyrimidine core. This method has been used to prepare a diverse library of compounds, demonstrating the utility of pyrimidine derivatives in constructing complex molecules (Xiang et al., 2011).

Antimicrobial and Anticancer Activity

Research into the biological activities of pyrimidine derivatives has identified compounds with significant antimicrobial and anticancer properties. For instance, novel pyrido[3,4-d]pyrimidine derivatives designed and synthesized as potential anticancer agents have shown highly selective activities against breast cancer and renal cancer cell lines (Wei & Malhotra, 2012). Additionally, pyrimidine salts with chloranilic and picric acids exhibited in vitro antibacterial and antifungal activities, highlighting the potential of pyrimidine-based compounds in developing new antimicrobial agents (Mallikarjunaswamy et al., 2013).

Drug Design and Synthesis

The adaptability of pyrimidine derivatives in drug design and synthesis is evident from their application in creating inhibitors with dual activity. A study on 2,4-disubstituted pyrimidine derivatives identified compounds that act as both cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, offering a dual therapeutic approach in Alzheimer's disease treatment (Mohamed et al., 2011).

Materials Science

Pyrimidine derivatives also find applications in materials science, particularly as corrosion inhibitors for metals in acidic mediums. An investigation into pyrimidine derivatives as corrosion inhibitors for aluminum demonstrated their efficacy in reducing metal dissolution, signifying their importance in industrial applications (Abdelshafi, 2020).

Safety and Hazards

作用機序

Target of Action

The primary target of 4-(aminomethyl)pyrimidin-2-amine dihydrochloride is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

It is suggested that compounds with a similar structure have been found to inhibit plk4 . This inhibition could potentially disrupt centriole duplication, thereby affecting cell division and growth.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell division and growth, given its target is PLK4 . By inhibiting PLK4, the compound could disrupt the normal process of centriole duplication, which is crucial for cell division . This disruption could lead to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is overexpressed .

Result of Action

The result of the action of this compound is likely to be the inhibition of cell division and growth, particularly in cancer cells where PLK4 is overexpressed . This could potentially lead to cell cycle arrest and apoptosis, thereby exerting an anticancer effect .

生化学分析

Biochemical Properties

The biochemical properties of 4-(aminomethyl)pyrimidin-2-amine dihydrochloride are not well-documented in the literature. Pyrimidin-2-amine derivatives have been shown to have significant biochemical activity. For example, some pyrimidin-2-amine derivatives have been found to inhibit the PLK4 enzyme, a master regulator of centriole duplication . This suggests that this compound may interact with enzymes and other biomolecules in a similar manner.

Cellular Effects

The cellular effects of this compound are not well-studied. Related compounds have shown significant effects on cellular processes. For instance, some pyrimidin-2-amine derivatives have demonstrated antiproliferative activity against breast cancer cells . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related compounds have been found to inhibit the PLK4 enzyme . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

特性

IUPAC Name |

4-(aminomethyl)pyrimidin-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.2ClH/c6-3-4-1-2-8-5(7)9-4;;/h1-2H,3,6H2,(H2,7,8,9);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQOUBYRKTXLEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1CN)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1171900-24-5 |

Source

|

| Record name | 4-(aminomethyl)pyrimidin-2-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{3-[N'-(2-chloroacetyl)hydrazinecarbonyl]-5-nitrophenyl}acetamide](/img/structure/B6143189.png)

![3-[(4-bromophenyl)methyl]-1-methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6143194.png)

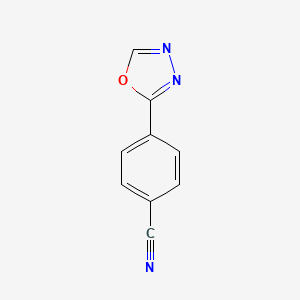

![4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B6143264.png)

![1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6143272.png)

![2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B6143274.png)